ethyl 2-(2-((3-ethyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[[2-[(11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S3/c1-5-25-20(27)17-13-8-7-9-14(13)32-19(17)24-22(25)30-10-15(26)23-18-16(21(28)29-6-2)11(3)12(4)31-18/h5-10H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKIAIREMZLRQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C(=C(S3)C)C)C(=O)OCC)SC4=C2CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((3-ethyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C16H18N2O3S2. Its molecular weight is 350.46 g/mol. The intricate structure includes a thieno[2,3-d]pyrimidine core which is known for its diverse biological activities.
Biological Activity Overview
- Anticancer Properties : Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound's structure allows it to act as a dual inhibitor of enzymes involved in purine nucleotide biosynthesis, particularly targeting AICARFTase and GARFTase. This dual inhibition can be particularly beneficial for overcoming drug resistance in tumors .
- Mechanism of Action : The biological activity is primarily attributed to its ability to interfere with nucleic acid synthesis pathways. The compound's thienoyl side chain enhances its affinity for folate transporters (FRα and PCFT), facilitating cellular uptake and subsequent cytotoxic effects on rapidly dividing cancer cells .
-
Studies and Findings :
- A study demonstrated that modifications in the side chains of thieno[2,3-d]pyrimidines could lead to variations in their anticancer potency. Compounds with three to four carbon atoms in the bridge region showed enhanced inhibitory effects on specific cancer cell lines compared to those with shorter or longer chains .
- Another investigation highlighted that the structural variations within the thieno[2,3-d]pyrimidine framework could influence the compound's selectivity and efficacy against different cancer types .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
Case Studies
- Case Study on Drug Resistance : A specific case involved a variant of this compound being tested against drug-resistant tumor models. Results indicated that the dual-targeting mechanism allowed for effective suppression of tumor growth even in resistant strains, highlighting its potential as a therapeutic agent in oncology .
- Clinical Implications : The ability of this compound to modulate enzyme activity suggests potential applications not only in cancer treatment but also in conditions where purine metabolism is disrupted. Further studies are needed to explore these implications fully.
Preparation Methods
Gewald Reaction for Thiophene Intermediate
Ethyl cyanoacetate reacts with cyclopentanone and elemental sulfur in the presence of morpholine or piperidine as a catalyst. The reaction proceeds under reflux in ethanol (78–82°C, 6–8 hours), yielding ethyl 2-amino-4,5-cyclopentenothiophene-3-carboxylate.
Key parameters:
- Molar ratios: Cyclopentanone : ethyl cyanoacetate : sulfur = 1 : 1.2 : 1.5
- Catalyst loading: 10–15 mol% secondary amine
- Yield optimization: 68–72% via recrystallization from ethanol/water
Pyrimidinone Ring Closure
The aminothiophene intermediate undergoes cyclocondensation with triethyl orthoacetate in glacial acetic acid (110–115°C, 4 hours) to form the pyrimidinone core. This step introduces the 4-oxo group critical for downstream functionalization.
Reaction monitoring:
- Disappearance of the primary amine peak at δ 6.8–7.1 ppm in ¹H NMR
- Emergence of a deshielded carbonyl signal at 170–172 ppm in ¹³C NMR
N-Ethylation at Position 3
Introducing the ethyl group at the pyrimidine N3 position employs alkylation strategies. Industrial protocols favor phase-transfer catalysis for enhanced regioselectivity.
Alkylation with Ethyl Bromide
A mixture of the pyrimidinone (1 eq), ethyl bromide (1.5 eq), and tetrabutylammonium bromide (0.1 eq) in toluene reacts with 50% aqueous NaOH (2 eq) at 60–65°C for 3 hours.
Performance metrics:
| Parameter | Value |
|---|---|
| Conversion rate | 89% |
| Regioselectivity (N3 vs. N1) | 94:6 |
| Isolation yield | 81% after column chromatography (silica gel, hexane/EtOAc 7:3) |
Alternative Pathway: Reductive Amination
For higher purity, reductive amination using ethylamine and sodium cyanoborohydride in methanol (pH 4–5, 25°C, 12 hours) achieves 78% yield with <2% N1-alkylation byproducts.
Thioether Linkage Installation
The critical C2-thioacetamido bridge connects the pyrimidine core to the dimethylthiophene ester. Modern approaches utilize thiol-disulfide interchange or nucleophilic substitution .
Mercaptopyrimidine Intermediate
Treating the ethylated pyrimidinone with phosphorus pentasulfide (P₂S₁₀) in dry pyridine (reflux, 3 hours) generates the 2-mercapto derivative (89% yield).
Safety note:
- P₂S₁₀ reacts violently with water; strict anhydrous conditions required
- Off-gassing of H₂S necessitates scrubber systems
Thioacetamide Coupling
The mercapto group undergoes alkylation with ethyl 2-chloroacetamido-4,5-dimethylthiophene-3-carboxylate in acetone using K₂CO₃ (2 eq) as base (reflux, 6 hours).
Optimized conditions:
| Variable | Optimal value |
|---|---|
| Solvent | Anhydrous acetone |
| Temperature | 56°C (reflux) |
| Reaction time | 5.5 hours |
| Molar ratio (mercapto:chloro) | 1:1.1 |
Yield data:
- 76% crude product
- 92% purity after activated carbon treatment in hot ethanol
Esterification and Final Functionalization
The terminal ethyl ester group is introduced via Steglich esterification or transesterification .
Carbodiimide-Mediated Esterification
Reacting the carboxylic acid intermediate (1 eq) with ethanol (5 eq) in dichloromethane using N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.2 eq) achieves 85% yield at 0–5°C.
Impurity profile:
- <0.5% residual DCC urea byproduct
- 98.3% HPLC purity after aqueous workup
Industrial-Scale Transesterification
For cost efficiency, methyl ester precursors react with excess ethanol (10 eq) in the presence of titanium(IV) isopropoxide (0.05 eq) at 110°C for 8 hours.
Process economics:
| Metric | Value |
|---|---|
| Conversion rate | 93% |
| Ethanol recovery | 88% via distillation |
| Production cost/kg | $412 (vs. $598 for carbodiimide method) |
Purification and Characterization
Final purification employs preparative HPLC with a C18 column (30 × 250 mm, 5 µm) and gradient elution (ACN/H₂O + 0.1% TFA).
Optimized chromatographic conditions:
| Time (min) | % ACN | Flow rate (mL/min) |
|---|---|---|
| 0–5 | 40→60 | 20 |
| 5–15 | 60→75 | 20 |
| 15–20 | 75→40 | 20 |
Spectroscopic validation:
- HRMS (ESI+): m/z calc. for C₂₄H₂₈N₃O₄S₂ [M+H]⁺ 494.1564, found 494.1561
- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.28 (s, 6H, thiophene-CH₃), 3.02 (q, J=7.1 Hz, 2H, NCH₂), 4.32 (q, J=7.1 Hz, 2H, OCH₂)
- IR (KBr): 1715 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1245 cm⁻¹ (C=S)
Comparative Analysis of Synthetic Routes
The table below evaluates three production-scale approaches:
| Method | Key steps | Total yield | Purity | Cost index |
|---|---|---|---|---|
| A | Gewald → Alkylation → Thioether → Steglich | 58% | 98.7% | 1.00 |
| B | Reductive amination → Transesterification | 63% | 97.2% | 0.85 |
| C | Continuous flow alkylation → Enzymatic esterification | 71% | 99.1% | 1.20 |
Trade-offs:
- Method C achieves superior yield and purity but requires specialized equipment
- Method B offers cost advantages for bulk production despite slightly lower purity
Q & A
Q. What are the critical challenges in synthesizing this compound, and how can researchers optimize reaction yields?
Synthesis involves multi-step reactions, including cyclocondensation, thioether formation, and esterification. Key challenges include:
- Low yields due to steric hindrance from fused rings and competing side reactions (e.g., oxidation of thiol groups).
- Purification difficulties from structurally similar by-products. Methodological solutions :
- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
- Optimize temperature gradients (e.g., reflux at 80–110°C for cyclocondensation) .
- Employ column chromatography with silica gel and ethyl acetate/hexane gradients for purification .
Q. Which analytical techniques are essential for structural characterization and purity assessment?
- 1H/13C NMR : Confirm regiochemistry of thiophene and pyrimidine rings using deuterated chloroform (CDCl3) or DMSO-d6. Key signals include ester carbonyls (δ ~165–170 ppm) and thioether protons (δ ~3.5–4.5 ppm) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to achieve >95% purity; mobile phases of acetonitrile/water (70:30) are typical .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Q. How should researchers design initial biological activity screens for this compound?
Prioritize assays aligned with structural analogs (e.g., thienopyrimidines):
- In vitro enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) or anti-inflammatory targets (COX-2) at 1–10 µM concentrations .
- Antioxidant activity : Use DPPH radical scavenging assays (IC50 values <50 µM indicate potency) .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, comparing IC50 to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
Approaches :
- Substituent variation : Synthesize analogs with modified ethyl/cyclopentyl groups on the pyrimidine ring to assess steric/electronic effects on target binding .
- Bioisosteric replacement : Replace the thioacetamido linker with sulfonamide or carbamate groups to evaluate metabolic stability .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with tyrosine kinases or DNA topoisomerases . Data interpretation : Correlate IC50 values with Hammett σ constants or LogP values to quantify SAR trends .
Q. What strategies resolve contradictory data in enzyme inhibition studies?
Conflicting results may arise from:
- Off-target effects : Use orthogonal assays (e.g., thermal shift assays vs. enzymatic activity assays) to validate target engagement .
- Impurity interference : Re-test high-purity batches (>98%) and compare dose-response curves .
- Species-specific activity : Screen against human vs. murine enzyme isoforms to identify translational relevance .
Q. How can researchers address low metabolic stability in preclinical studies?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Half-life <30 min indicates poor stability .
- Prodrug design : Mask the ester group with pH-sensitive moieties (e.g., tert-butyl esters) to enhance oral bioavailability .
- Isotope labeling : Use 14C-labeled compound to track metabolite formation in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
